

Application Notes and Protocols for the Synthesis of Damnacanthal-d3

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Compound of Interest

Compound Name: *Damnacanthal-d3*

Cat. No.: *B1152581*

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Introduction

Damnacanthal is a naturally occurring anthraquinone found in the roots of plants of the *Morinda* genus, such as *Morinda citrifolia* (Noni).^{[1][2][3]} It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.^{[1][3][4]} Mechanistically, Damnacanthal has been shown to inhibit several key signaling pathways implicated in cancer progression, such as the Ras oncogene, p56lck tyrosine kinase, and the NF-κB pathway, and it is also a known inducer of apoptosis.^{[1][2][5]}

The synthesis of isotopically labeled compounds is a crucial tool in drug discovery and development, enabling detailed studies of metabolism, pharmacokinetics, and target engagement. This document provides a detailed protocol for the chemical synthesis of **Damnacanthal-d3**, a deuterated analog of Damnacanthal, intended for use as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies. The deuterium label is introduced at the formyl group, providing a stable isotopic signature.

Synthesis Overview

The total synthesis of **Damnacanthal-d3** is a multi-step process commencing with the Friedel-Crafts acylation of 2-methylresorcinol with phthalic anhydride to form the anthraquinone core. Subsequent functional group manipulations, including methylation, bromination, hydrolysis, and

oxidation, lead to the formation of the Damnacanthal scaffold. The deuterium label is introduced in the final step via a hydrogen-deuterium exchange reaction on the aldehyde functionality.

Experimental Protocols

Part 1: Synthesis of 1,3-dihydroxy-2-methylantraquinone (3)

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, melt a mixture of anhydrous aluminum chloride (30 g, 225.0 mmol) and sodium chloride (12 g, 205.0 mmol) at 125–130 °C.
- **Addition of Reactants:** Prepare a well-mixed powder of phthalic anhydride (6.7 g, 45.0 mmol) and 2-methylresorcinol (5.0 g, 40.3 mmol). Slowly add this mixture to the molten salt.
- **Reaction:** Increase the temperature to 165–175 °C and maintain for 45–60 minutes.
- **Work-up:** Cool the reaction mixture to room temperature and carefully add 2 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1,3-dihydroxy-2-methylantraquinone (3).

Part 2: Synthesis of 1,3-dimethoxy-2-methylantraquinone (4)

- **Reaction Setup:** To a solution of 1,3-dihydroxy-2-methylantraquinone (3) (5.0 g, 18.6 mmol) in dry acetone (150 mL), add anhydrous potassium carbonate (7.7 g, 55.8 mmol) and dimethyl sulfate (5.6 mL, 55.8 mmol).
- **Reaction:** Reflux the mixture for 22 hours.
- **Work-up:** After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3-dimethoxy-2-methylantraquinone (4).

Part 3: Synthesis of 2-bromomethyl-1,3-dimethoxyanthraquinone (5)

- **Reaction Setup:** A mixture of 1,3-dimethoxy-2-methylantraquinone (4) (4.0 g, 13.5 mmol), N-bromosuccinimide (NBS) (2.6 g, 14.8 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (100 mL) is prepared.
- **Reaction:** The mixture is refluxed for 30 hours.
- **Work-up:** Cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The residue is purified by column chromatography to give 2-bromomethyl-1,3-dimethoxyanthraquinone (5).

Part 4: Synthesis of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6)

- **Reaction Setup:** Dissolve 2-bromomethyl-1,3-dimethoxyanthraquinone (5) (3.0 g, 8.0 mmol) in 80% acetic acid (50 mL).
- **Reaction:** Reflux the solution for 24 hours.
- **Work-up:** Pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried to yield 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6).

Part 5: Synthesis of 2-formyl-1,3-dimethoxyanthraquinone (7)

- **Reaction Setup:** To a solution of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6) (2.0 g, 6.4 mmol) in dichloromethane (50 mL), add pyridinium chlorochromate (PCC) (2.1 g, 9.6 mmol).
- **Reaction:** Stir the mixture at room temperature for 2–4 hours.
- **Work-up:** Dilute the reaction mixture with dichloromethane and filter through a pad of silica gel. Evaporate the solvent to obtain 2-formyl-1,3-dimethoxyanthraquinone (7).

Part 6: Synthesis of Damnacanthal-d3 (Damnacanthal-formyl-d1)

- **Reaction Setup:** In a sealed vial, dissolve 2-formyl-1,3-dimethoxyanthraquinone (7) (1.0 g, 3.2 mmol) in a mixture of dioxane (10 mL) and deuterium oxide (D₂O) (2 mL). Add a catalytic amount of a suitable catalyst for H/D exchange on aldehydes (e.g., a rhodium or iridium complex, or an N-heterocyclic carbene catalyst).
- **Reaction:** Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) to allow for hydrogen-deuterium exchange at the formyl position.
- **Work-up and Demethylation:** After the exchange reaction, cool the mixture to room temperature. Add a solution of aluminum chloride (AlCl₃) in dichloromethane. Stir the mixture at room temperature to effect demethylation of the methoxy groups to hydroxyl groups.
- **Purification:** Quench the reaction with dilute HCl and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude **Damnacanthal-d3** is purified by column chromatography to yield the final product.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields for **Damnacanthal-d3**

Step	Starting Material	Product	Reagents and Conditions	Expected Yield (%)
1	Phthalic anhydride, 2-methylresorcinol	1,3-dihydroxy-2-methylantraquinone (3)	Anhydrous AlCl ₃ , NaCl, 165–175 °C	60-70
2	1,3-dihydroxy-2-methylantraquinone (3)	1,3-dimethoxy-2-methylantraquinone (4)	(CH ₃) ₂ SO ₄ , K ₂ CO ₃ , acetone, reflux	85-95
3	1,3-dimethoxy-2-methylantraquinone (4)	2-bromomethyl-1,3-dimethoxyanthraquinone (5)	NBS, benzoyl peroxide, CCl ₄ , reflux	50-60
4	2-bromomethyl-1,3-dimethoxyanthraquinone (5)	2-hydroxymethyl-1,3-dimethoxyanthraquinone (6)	80% Acetic acid, reflux	70-80
5	2-hydroxymethyl-1,3-dimethoxyanthraquinone (6)	2-formyl-1,3-dimethoxyanthraquinone (7)	PCC, CH ₂ Cl ₂ , room temperature	80-90
6	2-formyl-1,3-dimethoxyanthraquinone (7)	Damnacanthald3	D ₂ O, Catalyst, Dioxane; then AlCl ₃ , CH ₂ Cl ₂	60-70

Table 2: Characterization Data for Key Intermediates and Final Product

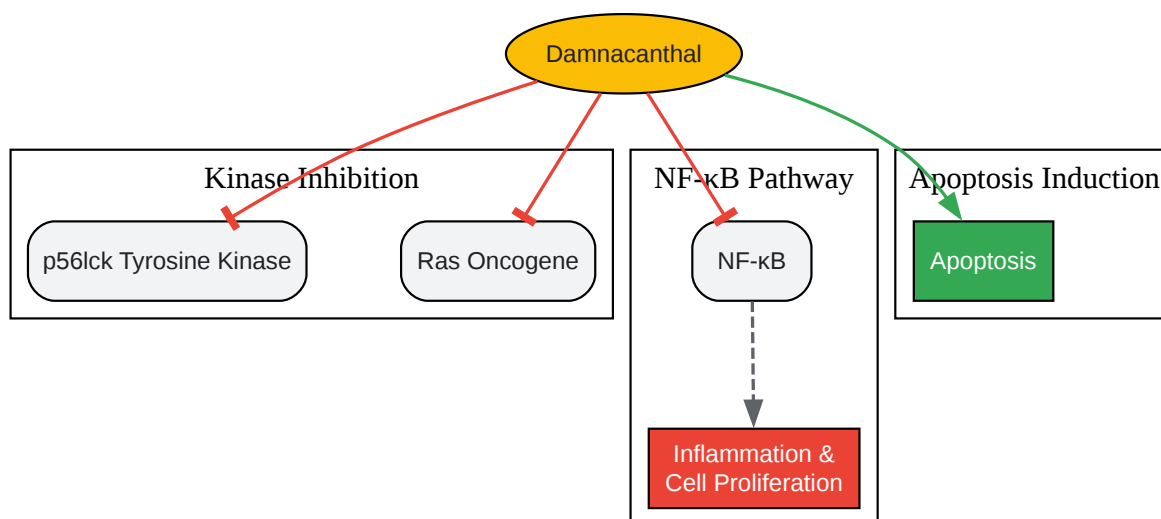
Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
3	C ₁₅ H ₁₀ O ₄	254.24	Yellow solid	290-292
4	C ₁₇ H ₁₄ O ₄	282.29	Yellow needles	198-200
5	C ₁₇ H ₁₃ BrO ₄	361.19	Yellow solid	225-227
6	C ₁₇ H ₁₄ O ₅	298.29	Yellow solid	240-242
7	C ₁₇ H ₁₂ O ₅	296.28	Yellow solid	230-232
Damnacanthal	C ₁₆ H ₁₀ O ₅	282.25	Pale yellow crystals	210-211[1][2]
Damnacanthal-d3	C ₁₆ H ₉ DO ₅	283.25	Pale yellow crystals	~210-211

Mandatory Visualizations



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Caption: Synthetic workflow for **Damnacanthal-d3**.



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Caption: Signaling pathways inhibited by Damnacanthal.

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